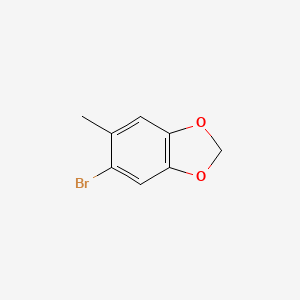

5-Bromo-6-methyl-1,3-benzodioxole

Beschreibung

Contextualization of the 1,3-Benzodioxole (B145889) Moiety in Organic and Medicinal Chemistry

The 1,3-benzodioxole ring system, also known as methylenedioxybenzene, is a prominent structural motif found in a multitude of naturally occurring and synthetic compounds. wikipedia.org This heterocyclic structure, consisting of a benzene (B151609) ring fused to a five-membered dioxole ring, is a key component in various classes of bioactive molecules. wikipedia.orgchemicalbook.com In medicinal chemistry, derivatives of 1,3-benzodioxole are investigated for a range of potential therapeutic applications. chemicalbook.com The unique electronic properties conferred by the methylenedioxy bridge contribute to the biological activity of these compounds. chemicalbook.com

Historically, the study of benzodioxole derivatives dates back to the 19th century with research on naturally occurring compounds like safrole. The development of synthetic methods in the 20th century, such as base-catalyzed methylenation reactions, has significantly expanded the accessibility and diversity of these compounds for research.

Significance of Halogenated and Alkyl-Substituted Benzodioxoles in Contemporary Chemical Research

The introduction of halogen and alkyl substituents onto the 1,3-benzodioxole scaffold significantly influences the molecule's physicochemical properties and reactivity. Halogenation, for instance, can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov Halogen-substituted benzene rings are a common feature in many pharmacologically active compounds. nih.gov

Similarly, alkyl substitution can impact steric and electronic properties, providing a means to fine-tune the molecule's characteristics for specific applications. The presence of both a bromine atom and a methyl group on the benzodioxole ring, as in 5-Bromo-6-methyl-1,3-benzodioxole, creates a unique combination of substituents that imparts distinct chemical reactivity and potential for further functionalization.

Rationale for Investigating this compound: A Focused Academic Perspective

From an academic standpoint, this compound is primarily valued as a versatile intermediate or building block in organic synthesis. chemicalbook.com Its structure, featuring strategically placed functional groups—the bromine atom and the methyl group—allows for a variety of chemical transformations.

The bromine atom can be readily displaced or participate in cross-coupling reactions, enabling the introduction of diverse functionalities at the 5-position. The methyl group can also be a site for chemical modification, for example, through oxidation to form an aldehyde or carboxylic acid. This dual reactivity makes this compound a useful precursor for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

The synthesis of this compound is typically achieved through the bromination of 6-methyl-1,3-benzodioxole. Common brominating agents used for this transformation include N-bromosuccinimide (NBS) or bromine in a suitable solvent like carbon tetrachloride or acetonitrile. prepchem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-6-methyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXSGYIDZGDCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198250 | |

| Record name | 5-Bromo-6-methyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5025-53-6 | |

| Record name | 5-Bromo-6-methyl-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5025-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-methyl-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005025536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-6-methyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-methyl-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies for 5 Bromo 6 Methyl 1,3 Benzodioxole Scaffolds

Reactivity of the Aryl Bromine in Nucleophilic and Electrophilic Contexts

The bromine atom at the 5-position of the benzodioxole ring is a key functional group that can participate in both nucleophilic and electrophilic reactions, enabling diverse synthetic modifications.

Nucleophilic Aromatic Substitution on Brominated Benzodioxoles

Nucleophilic aromatic substitution (SNA) reactions on aryl halides like 5-Bromo-6-methyl-1,3-benzodioxole are generally challenging due to the electron-rich nature of the aromatic ring. However, these reactions can be facilitated by the presence of strongly electron-withdrawing groups at the ortho and para positions, which stabilize the intermediate Meisenheimer complex. libretexts.org In the context of this compound, the introduction of such activating groups can enable the displacement of the bromine atom by various nucleophiles.

The generally accepted mechanism for nucleophilic aromatic substitution involves a two-step addition-elimination process. libretexts.org The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate. libretexts.org The subsequent loss of the bromide ion restores the aromaticity of the ring, resulting in the substituted product. libretexts.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Reactant | Nucleophile | Product | Conditions |

|---|---|---|---|

| 4-Bromonitrobenzene | Methoxide ion | 4-Nitromethoxybenzene | Not specified |

While specific examples for this compound are not extensively documented in the provided search results, the principles of SNA suggest that it can be a viable strategy for introducing amines, alkoxides, and other nucleophiles onto the benzodioxole core, provided suitable activating groups are present. libretexts.org

Electrophilic Reactions on the Benzodioxole Ring with Bromine as a Substituent

The benzodioxole ring is susceptible to electrophilic aromatic substitution reactions. The existing bromine and methyl substituents on the ring influence the regioselectivity of these reactions. The methyl group is an ortho-, para-directing activator, while the bromine atom is an ortho-, para-directing deactivator. The interplay of these electronic effects, along with steric considerations, will determine the position of incoming electrophiles.

For instance, nitration of a similar compound, 5-bromo-1,3-benzodioxole, yields 5-bromo-6-nitro-1,3-benzodioxole. echemi.com This indicates that the position adjacent to the bromine and meta to the activating dioxole oxygens is susceptible to electrophilic attack.

Reactions Involving the Methyl Group: Functional Group Interconversions

The methyl group at the 6-position offers another site for chemical modification, allowing for a range of functional group interconversions.

Oxidation and Reduction Pathways of the Methyl Moiety

The methyl group can be oxidized to afford the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent is crucial for controlling the extent of oxidation. Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) and o-iodoxybenzoic acid (IBX) are known to selectively oxidize methylarenes to aldehydes. thieme-connect.denih.gov Electrochemical oxidation has also emerged as a powerful and environmentally friendly method for this transformation. nih.gov

Conversely, while the methyl group itself is already in a reduced state, its derivatives, such as a hydroxymethyl or formyl group, can be reduced back to the methyl group if required for a particular synthetic route.

Table 2: Oxidation of Methylarenes

| Substrate | Oxidant | Product |

|---|---|---|

| Alkyl-substituted arenes | Ceric ammonium nitrate | Arenemonocarbaldehyde |

| Methylarenes | 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) | Arenecarbaldehydes |

Side-Chain Halogenation and Subsequent Reactions

The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator, to yield a halomethyl derivative. chemicalbook.comchemicalbook.com For example, reaction with NBS can produce 5-bromo-6-(bromomethyl)-1,3-benzodioxole. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

These benzylic halides are valuable synthetic intermediates that can readily participate in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, such as azides, cyanides, and various oxygen-, nitrogen-, and sulfur-containing moieties, at the benzylic position. For instance, 5-bromo-6-(chloromethyl)-1,3-benzodioxole can be prepared and subsequently used in further synthetic elaborations. chemicalbook.com

Modification and Elaboration of the 1,3-Benzodioxole (B145889) Ring System

The 1,3-benzodioxole ring system itself can be subject to modification, although this is generally less common than transformations involving the substituents. One notable reaction is the cleavage of the methylenedioxy bridge. This can occur under certain metabolic conditions, for instance, in the metabolism of related compounds like safrole, leading to the formation of a catechol (1,2-dihydroxybenzene) derivative. wikipedia.org This transformation fundamentally alters the electronic properties and potential biological activity of the molecule.

Furthermore, the aromatic portion of the benzodioxole ring can participate in transition metal-catalyzed cross-coupling reactions. The aryl bromine of this compound is well-suited for reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions provide a powerful tool for constructing more complex molecular architectures based on the this compound scaffold.

Structure Activity Relationship Sar and Structural Biology of Benzodioxole Compounds

Systematic SAR Investigations for Substituted Benzodioxole Derivatives

Systematic investigations into how modifying the benzodioxole scaffold affects its activity are fundamental. These studies often involve creating a library of related compounds and assessing how changes in substituents impact a specific biological or chemical endpoint.

Quantitative SAR (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that correlate the chemical structure of compounds with their biological activity. wikipedia.org These models are essential in modern drug discovery and chemical research for predicting the activity of novel compounds and understanding the underlying mechanisms of action. wikipedia.orgnih.gov Cheminformatics provides the computational methods to build and analyze these models, handling large datasets of chemical and biological information. springernature.comfrontiersin.org

In the context of benzodioxole derivatives, QSAR studies have been employed to model activities such as antioxidant potential. nih.gov One such study on the antilipid peroxidative activity of benzodioxoles found that the activity was significantly influenced by several key molecular descriptors. nih.gov The models indicated that the electronic properties, specifically the charges on the carbon atoms attached to the oxygen atoms of the dioxole ring, are of primary importance. nih.gov Furthermore, properties related to the molecule's shape and charge distribution, like the charged surface area and dipole moment, were also crucial for activity. nih.gov

These cheminformatics approaches allow researchers to distill complex structure-activity data into a set of predictive rules, guiding the synthesis of more potent and selective compounds.

| Physicochemical | Molar Refractivity | Used alongside hydrophobicity to model activity. | nih.gov |

Conformational Analysis and Stereochemical Impact on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. quimicaorganica.orglibretexts.orgmhmedical.com Since biological systems like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. nih.govbiomedgrid.com Even subtle differences in the spatial arrangement of functional groups can lead to significant variations in binding affinity, efficacy, and metabolic stability. nih.govnih.gov

Influence of Halogen and Alkyl Substituents on Molecular Recognition

The specific substituents on the benzodioxole ring, such as the bromine and methyl groups in 5-Bromo-6-methyl-1,3-benzodioxole, play a defining role in molecular recognition.

The bromine atom, a halogen, can significantly influence a molecule's properties. Halogen bonds, a type of non-covalent interaction where the halogen acts as an electrophilic species, are increasingly recognized as important in molecular recognition and crystal engineering. nih.govrsc.org The bromine in the target compound can potentially act as a halogen bond donor, interacting with electron-rich atoms on a biological target. Furthermore, the size of the halogen is a critical factor. A study on halogen-substituted flavonoids demonstrated that antibacterial activity increased when moving from fluorine to iodine, suggesting that steric bulk, rather than just electronic effects, can be a dominant factor in potency. nih.gov The bromine atom in a schistosomicidal benzodioxole derivative was noted to act as a "bulk substitute," which favored an increase in biological activity. nih.gov

Crystallographic and Spectroscopic Analysis for Structural Elucidation (e.g., NMR, X-ray crystallography)

The definitive determination of a molecule's three-dimensional structure and connectivity is achieved through crystallographic and spectroscopic techniques.

Characterization of Novel Benzodioxole Derivatives

The synthesis of new benzodioxole derivatives requires rigorous characterization to confirm their structure. worldresearchersassociations.comresearchgate.net High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. Infrared (IR) spectroscopy identifies characteristic functional groups. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation in solution. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. ijcmas.com Advanced 2D NMR techniques, such as HSQC and HMBC, are used to establish the connectivity between protons and carbons, which is essential for unambiguously assigning the position of substituents on the benzodioxole ring, especially for regioisomers like 5- and 8-bromo substituted 1,4-benzodioxanes. mdpi.com For this compound, NMR would be crucial to confirm the relative positions of the bromo and methyl groups.

Table 2: Representative Spectroscopic Data for Substituted Benzodioxole Derivatives

| Technique | Feature | Typical Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| ¹H NMR | Dioxole Protons (-O-CH₂-O-) | δ 6.0 - 6.2 ppm (singlet) | mdpi.comnih.gov |

| ¹H NMR | Aromatic Protons | δ 6.6 - 7.6 ppm (multiplets/singlets) | mdpi.comnih.gov |

| ¹³C NMR | Dioxole Carbon (-O-C H₂-O-) | δ ~102 ppm | mdpi.com |

| ¹³C NMR | Aromatic Carbons | δ 108 - 151 ppm | mdpi.com |

| IR | Amide C=O (on a derivative) | ~1649 cm⁻¹ | mdpi.com |

| IR | Asymmetric C-O-C Stretch | ~1240 cm⁻¹ | worldresearchersassociations.com |

Intermolecular Interactions in Crystal Packing

X-ray crystallography provides precise information about the arrangement of molecules in a solid-state crystal lattice. researchgate.net This analysis reveals the nature and geometry of intermolecular interactions that hold the crystal together. mdpi.com

For benzodioxole derivatives, common interactions include C-H···O hydrogen bonds involving the dioxole oxygen atoms and C-H···π interactions where a C-H bond points towards the face of an aromatic ring. researchgate.netiucr.org These interactions can guide the self-assembly of molecules into specific supramolecular structures, such as chains or sheets. researchgate.netiucr.org

In the case of this compound, the crystal packing would likely be governed by a combination of forces. Van der Waals forces would be significant, and π-π stacking between the aromatic rings is highly probable. The bromine atom could participate in halogen bonding (C-Br···O or C-Br···π), while the dioxole and methyl protons could form weak C-H···O and C-H···π interactions, respectively. The interplay of these directional forces dictates the final crystal architecture.

Computational Investigations and in Silico Modeling of 5 Bromo 6 Methyl 1,3 Benzodioxole and Analogues

Quantum Chemical Studies: Electronic Structure and Reactivity Profiling

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. While specific DFT studies on 5-Bromo-6-methyl-1,3-benzodioxole are not extensively documented in publicly available literature, the principles can be understood through the analysis of closely related benzodioxole derivatives.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the ground state properties of molecules. These calculations can determine optimized molecular geometries, electronic energies, and the distribution of electron density, which are fundamental to understanding a molecule's behavior. For instance, in a study of the related compound 2E-1-(3-bromothiophene-2-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one (BTBD), DFT was used to explore its molecular structure and electronic properties. tandfonline.com Similar calculations for this compound would reveal the influence of the bromo and methyl substituents on the benzodioxole core.

The molecular electrostatic potential (MEP) map, derived from DFT calculations, is particularly insightful. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of BTBD, the MEP map showed negative potential around the carbonyl group, identifying it as a likely site for electrophilic attack, while positive potential was observed over the CH2 group of the benzodioxole ring and the hydrogen atoms. tandfonline.com A similar analysis of this compound would highlight the electrophilic and nucleophilic centers, providing a basis for predicting its reactivity.

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical outputs of DFT calculations. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller energy gap suggests a more reactive molecule. For BTBD, the HOMO was found to be localized on the C=O and C-C bonds, excluding the thiophene (B33073) ring, indicating the regions from which electrons are most readily donated. tandfonline.com

Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, can reveal details about intramolecular interactions, such as hyperconjugation, which contributes to molecular stability. tandfonline.com

Prediction of Spectroscopic Properties and Reaction Mechanisms

DFT calculations are also proficient at predicting spectroscopic properties, which can be compared with experimental data for validation. For example, theoretical vibrational frequencies (FT-IR and FT-Raman spectra) and electronic absorption spectra (UV-Vis) can be simulated. In the study of BTBD, the calculated vibrational wavenumbers were assigned to specific vibrational modes with the help of potential energy distribution (PED) analysis. tandfonline.com The simulated UV-Vis spectrum, along with the calculated excitation energies and oscillator strengths, helps in understanding the electronic transitions within the molecule. tandfonline.com

Furthermore, quantum chemical calculations can be employed to investigate reaction mechanisms. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This allows for the theoretical exploration of various reaction pathways, such as substitution, oxidation, or reduction reactions that this compound might undergo.

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular dynamics (MD) and docking simulations are powerful computational tools for studying the interactions between small molecules (ligands) and macromolecular targets like proteins and enzymes. These methods are crucial in drug discovery for predicting how a compound might bind to a biological target and exert a therapeutic effect.

Exploration of Binding Modes to Macromolecular Targets (e.g., Enzymes, Proteins)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This allows for the exploration of potential binding modes and the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

While specific docking studies for this compound are not widely reported, studies on related benzodioxole derivatives suggest potential macromolecular targets. For example, some 1,3-benzodioxole (B145889) derivatives have been investigated for their ability to inhibit the thioredoxin system, which is a key regulator of cellular redox balance and a target in cancer therapy. mdpi.com Another study on benzodioxole grafted spirooxindole pyrrolidinyl derivatives identified α-glucosidase and α-amylase as potential targets for anti-diabetic activity. rsc.org

A hypothetical docking study of this compound with one of these targets, for instance, the thioredoxin reductase, would involve placing the compound into the active site of the enzyme and evaluating the potential binding poses. The bromo and methyl groups, along with the dioxole ring, would be assessed for their contributions to binding.

Molecular dynamics simulations can then be used to refine the docked poses and to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by allowing the atoms of both the ligand and the protein to move, offering insights into the stability of the binding and any conformational changes that may occur upon binding.

Prediction of Binding Affinities and Allosteric Modulation

Beyond predicting binding modes, computational methods can also estimate the binding affinity of a ligand for its target. This is often expressed as a binding energy or an inhibition constant (Ki). Various scoring functions are used in docking programs to rank different binding poses and to provide an estimate of the binding affinity. More rigorous methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can be used in conjunction with MD simulations to obtain more accurate predictions of binding free energies.

Allosteric modulation, where a ligand binds to a site on the protein other than the active site to modulate its activity, can also be investigated using computational methods. MD simulations are particularly useful for exploring how the binding of a ligand at an allosteric site can induce conformational changes that are transmitted to the active site, thereby affecting the protein's function.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling and virtual screening are essential components of modern drug discovery pipelines, enabling the rapid and cost-effective identification of new lead compounds.

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. A pharmacophore model can be developed based on the structure of a known active ligand or a set of active ligands.

For instance, a pharmacophore model could be generated for 1,3-benzodioxole derivatives known to inhibit a particular enzyme. This model would capture the essential structural motifs required for activity. This pharmacophore model can then be used as a 3D query to search large chemical databases in a process known as virtual screening. This allows for the rapid filtering of vast numbers of compounds to identify those that are most likely to be active, which can then be prioritized for experimental testing.

Ligand-based virtual screening, using a known active molecule as a template, is a common approach. For example, studies have utilized virtual screening to identify novel inhibitors of various enzymes based on known scaffolds. ctu.edu.vnnih.gov In the context of this compound, if it were found to have a desirable biological activity, its structure could be used to generate a pharmacophore model for the discovery of new, potentially more potent, analogues.

Table of Predicted Computational Data for this compound and Related Analogues

| Compound Name | Molecular Formula | Predicted XlogP | Predicted Collision Cross Section (CCS) [M+H]⁺ (Ų) |

| This compound | C₈H₇BrO₂ | 2.8 | 138.5 |

| (E)-1-(6-bromo-1,3-benzodioxol-5-yl)-4-methylpent-1-en-3-one | C₁₃H₁₃BrO₃ | 3.6 | 164.2 |

Data sourced from PubChemLite. uni.luuni.lu The XlogP is a measure of a compound's lipophilicity, and the Collision Cross Section is a measure of the ion's size and shape in the gas phase.

Bioinformatics and Chemoinformatics Approaches in Benzodioxole Research

Bioinformatics and chemoinformatics have emerged as indispensable disciplines in the study of benzodioxole derivatives, including this compound. These computational approaches facilitate the analysis of large datasets, enabling researchers to identify novel bioactive compounds and predict their interactions with biological targets. nih.govmedicaljournalshouse.com By integrating genomic, chemical, and biological data, these fields accelerate the drug discovery process, from hit identification to lead optimization. mdpi.comfrontiersin.org

Chemoinformatics tools are particularly valuable in identifying compounds with potential affinity for specific protein targets. nih.gov For instance, similarity searches and virtual docking studies are employed to screen chemical libraries for molecules that are structurally similar to known ligands or that fit well into the binding site of a target protein. nih.gov Furthermore, computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of benzodioxole derivatives, helping to prioritize compounds with favorable drug-like characteristics for further experimental testing. nih.gov

Data Mining for Related Bioactive Scaffolds

Data mining techniques are crucial for identifying novel bioactive scaffolds from extensive chemical and biological databases. nih.gov A key approach in this area is the use of scaffold networks, which map the chemical space of a molecule library by breaking down compounds into their constituent ring systems, or "scaffolds," and their smaller "parent" scaffolds. nih.gov This method allows for the exhaustive enumeration of scaffold substructure relationships, providing a more comprehensive analysis than earlier scaffold tree approaches. nih.gov

The application of scaffold networks to primary screening data has been shown to significantly enhance the identification of statistically active scaffolds. nih.gov By visualizing these networks as "islands" of active scaffolds, researchers can more easily identify promising chemical patterns for further investigation. nih.gov This is particularly relevant for the benzodioxole core, which is recognized as a privileged scaffold in drug discovery due to its presence in a wide array of bioactive molecules. researchgate.net The lipophilic nature of the benzodioxole moiety and the reactivity of its methylenic carbon contribute to its ability to interact with various biological targets. researchgate.net

The table below illustrates a conceptual example of how data mining can identify related bioactive scaffolds from a hypothetical chemical library.

| Scaffold ID | Parent Scaffold | Number of Compounds | Bioactivity Hit Rate (%) |

| BZD-001 | Benzodioxole | 150 | 12 |

| BZD-002 | Bromobenzodioxole | 75 | 18 |

| BZD-003 | Methylbenzodioxole | 60 | 9 |

| BZD-004 | This compound | 20 | 25 |

Predictive Modeling of Molecular Interactions

Predictive modeling of molecular interactions is a cornerstone of computational drug design, allowing for the in-silico assessment of how a ligand, such as a benzodioxole derivative, will bind to a biological target. mdpi.comarxiv.org These models are essential for understanding the structure-activity relationships that govern the biological effects of these compounds. nih.gov

One of the most widely used techniques in this domain is molecular docking. medicaljournalshouse.comresearchgate.net This method predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. medicaljournalshouse.com By calculating the binding affinity, researchers can estimate the strength of the interaction and identify key residues involved in the binding. For instance, studies on benzodioxole derivatives have shown interactions with various enzymes and receptors, highlighting the versatile binding capabilities of this scaffold. ontosight.aiontosight.ai

Beyond static docking, molecular dynamics (MD) simulations provide a more dynamic view of molecular interactions by simulating the movement of atoms and molecules over time. mdpi.com This allows for the study of conformational changes in both the ligand and the target protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) models are another critical tool. nih.gov These models correlate variations in the chemical structure of compounds with changes in their biological activity. By developing predictive QSAR models, it is possible to screen virtual libraries of compounds and prioritize those with the highest predicted activity. Recent advances have seen the development of machine learning and deep learning methods, such as Multilevel Graph Convolutional Neural Networks (MGCN), which can learn complex quantum interactions from molecular graphs to predict properties with high accuracy. arxiv.org

The following table presents hypothetical predicted binding affinities of this compound and its analogues against a target protein, as might be generated through predictive modeling.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| This compound | Protein Kinase X | -8.5 |

| 5-Bromo-1,3-benzodioxole | Protein Kinase X | -7.9 |

| 6-Methyl-1,3-benzodioxole | Protein Kinase X | -7.2 |

| 1,3-Benzodioxole | Protein Kinase X | -6.5 |

Mechanistic Basis of Biological Activities and Target Engagement of Benzodioxole Derived Compounds

Investigation of Enzyme Inhibition Mechanisms by Benzodioxole Derivatives

The benzodioxole moiety is a well-established pharmacophore known to interact with various enzymes, often leading to their inhibition. This interaction can occur through several mechanisms, including competitive inhibition at active sites or allosteric modulation. For instance, the metabolism of the methylenedioxy group can produce a carbene intermediate that forms a ligand complex with cytochrome P450, leading to competitive inhibition and reduced enzyme activity. wikipedia.org

Research has identified several key enzymes that are targeted by compounds containing the 1,3-benzodioxole (B145889) structure.

Tubulin: A significant body of research highlights the role of benzodioxole derivatives as tubulin polymerization inhibitors. wikipedia.org These agents often bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Noscapine (B1679977), an alkaloid containing a 1,3-benzodioxole motif, and its more potent synthetic analogues, exemplify this mechanism. wikipedia.orgnih.gov Structural analyses of these analogues reveal that modifications to the 1,3-benzodioxole moiety can significantly enhance antiproliferative activity. nih.gov For example, molecular modeling suggests that the benzodioxole group of the lignan (B3055560) polygamain occupies the same pocket as the trimethoxyphenyl (TMP) group of the potent tubulin inhibitor podophyllotoxin. nih.gov

Thioredoxin Reductase (TrxR): Certain 1,3-benzodioxole derivatives, particularly when conjugated with other active molecules like arsenicals, have been shown to inhibit the thioredoxin (Trx) system. nih.gov The compound MAZ2, a 1,3-benzodioxole derivative, was found to reduce the levels of both thioredoxin reductase 1 (TrxR1) and thioredoxin 1 (Trx1), with a particularly strong effect on the mitochondrial forms of these proteins. nih.gov Inhibition of this crucial antioxidant system leads to a dramatic increase in reactive oxygen species (ROS), inducing significant oxidative stress within cancer cells. nih.gov

Cytidine Deaminase: Cytidine deaminase is a crucial enzyme in the catabolism of cytosine nucleoside analogues used in chemotherapy. nih.gov Its inhibition can enhance the efficacy of such drugs by preventing their breakdown. nih.govrxlist.com While direct inhibition by 5-Bromo-6-methyl-1,3-benzodioxole is not documented, the benzodioxole scaffold is explored for its potential to be incorporated into various enzyme inhibitors due to its versatile binding capabilities.

Cytochrome P450 (CYP450): The methylenedioxy bridge in benzodioxole compounds, such as safrole, can be metabolized to form a carbene that binds to the iron in the heme prosthetic group of CYP450 enzymes. This forms a metabolic-intermediate complex, leading to the inhibition of the enzyme's function. wikipedia.org This mechanism is a hallmark of many piperonyl compounds used as pesticide synergists.

Table 1: Benzodioxole Analogues and Their Target Enzymes

| Benzodioxole Analogue Class | Target Enzyme(s) | Mechanism of Inhibition | Reference(s) |

| Noscapine Derivatives | Tubulin | Binds to the colchicine site, inhibiting polymerization. | wikipedia.orgnih.gov |

| Podophyllotoxin Analogues | Tubulin | Binds to the colchicine site, disrupting microtubule formation. | nih.gov |

| Arsenical Conjugates (e.g., MAZ2) | Thioredoxin Reductase (TrxR) | Reduces cellular levels of TrxR1 and Trx1. | nih.gov |

| Safrole and related compounds | Cytochrome P450 | Forms a metabolic-intermediate complex with the heme iron. | wikipedia.org |

The characterization of how benzodioxole inhibitors bind to their target enzymes is crucial for understanding their potency and for guiding the development of more effective derivatives. Techniques such as kinetic analysis and surface plasmon resonance (SPR) are employed to elucidate these interactions.

For tubulin inhibitors, kinetic studies often demonstrate a competitive inhibition mechanism, where the benzodioxole-containing ligand competes with colchicine for its binding site. nih.gov X-ray crystallography has provided high-resolution structural data showing the precise interactions between noscapine analogues and tubulin, revealing the key binding determinants within the colchicine pocket that can be exploited for future drug design. nih.gov

In the case of phosphoinositide 3-kinase (PI3K) inhibitors, while not always containing a benzodioxole group, the methods used for their characterization are relevant. Kinetic characterization can demonstrate ATP-competitive inhibition, and biophysical assays like SPR can confirm reversible, noncovalent binding to the kinase domain. nih.gov Similar methodologies can be applied to fully characterize the binding kinetics of benzodioxole derivatives to their respective enzyme targets.

Cellular Pathway Modulation by Benzodioxole Compounds

The enzyme-inhibitory effects of benzodioxole derivatives translate into significant modulation of cellular pathways, particularly those governing cell life and death.

Benzodioxole compounds have demonstrated potent antiproliferative and pro-apoptotic effects in various cancer cell lines. nih.gov In vitro studies with this compound have shown that it inhibits the proliferation of breast and colon cancer cell lines.

The mechanisms underlying these effects are often linked to the specific enzyme targets.

Induction of Apoptosis via Oxidative Stress: The inhibition of the thioredoxin system by the benzodioxole derivative MAZ2 leads to a surge in ROS. nih.gov This oxidative stress disrupts tumor cells and triggers apoptosis, which has been confirmed by observing TUNEL signals in treated cells. nih.gov Concurrently, the malignant proliferation potential is significantly reduced, as monitored by a decrease in Ki67 staining. nih.gov

Apoptosis via Mitochondrial Dysfunction: Inhibition of key cellular pathways can lead to mitochondrial dysfunction, which initiates mitochondria-dependent apoptosis through the release of cytochrome c into the cytosol and subsequent activation of caspases. nih.gov

Antiproliferative Effects: Studies on benzodioxole compounds extracted from Astrodaucus persicus have shown they can prevent the proliferation of T47D breast cancer cells through mechanisms including apoptosis. nih.gov These extracts were found to increase the expression of the p53 gene and, in the case of the root extract, significantly decrease the expression of the anti-apoptotic Bcl-2 gene, further promoting cell death. nih.gov

Table 2: In Vitro Effects of Benzodioxole Derivatives on Cancer Cell Lines

| Compound/Derivative | Cell Line(s) | Observed Effect(s) | Mechanistic Insight | Reference(s) |

| This compound | Breast and Colon Cancer | Inhibition of proliferation. | Interaction with enzymes and receptors. | |

| MAZ2 (Arsenical Conjugate) | Various Cancer Cell Lines | Potent inhibition of proliferation (IC50 < 1 µM); Induction of apoptosis. | Inhibition of the thioredoxin system, leading to oxidative stress. | nih.gov |

| Astrodaucus persicus Extracts | T47D (Breast Cancer) | Dose and time-dependent antiproliferative effects; Induction of apoptosis. | Increased p53 expression; Decreased Bcl-2 expression. | nih.gov |

The interaction of small molecules with nucleic acids is a key mechanism for many anticancer and antimicrobial agents. Some benzodioxole-related structures have been shown to interact directly with DNA and RNA. For example, studies on benzo[k,l]xanthene lignans, which are structurally related to some natural benzodioxoles, have revealed interactions with double-stranded DNA and RNA. nih.gov Spectroscopic methods suggest a mixed binding mode, involving both groove binding and partial intercalation into the nucleic acid structure. nih.gov Furthermore, metabolic activation of compounds like safrole can produce intermediates, such as 1′-sulfoxysafrole, that are capable of forming covalent adducts with DNA, potentially disrupting DNA replication and transcription. wikipedia.org

Molecular Targets and Receptor Interactions of Benzodioxole Scaffolds

The benzodioxole scaffold is a versatile structural unit that can interact with a range of molecular targets beyond enzymes. The specific nature of these interactions is dictated by the substitution pattern on the aromatic ring. For example, the psychoactive properties of compounds like MDMA (3,4-methylenedioxymethamphetamine) stem from their interaction with neurotransmitter transporters, primarily increasing the release of serotonin, norepinephrine, and dopamine. wikipedia.org While structurally different from this compound, this illustrates the scaffold's ability to engage with protein receptors and transporters. The bromine atom and methyl group on this compound create a specific electronic and steric profile that allows the compound to bind to its unique set of enzymes and receptors, leading to the modulation of their biological activity.

Identification of Key Binding Sites and Residues

The biological activity of benzodioxole derivatives is dictated by their specific interactions with protein targets. Molecular docking studies and structural analysis have revealed key binding modes and interacting amino acid residues for several compounds within this class.

Potent benzodioxole derivatives have been shown to engage with their target enzymes through a combination of interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. mdpi.com These interactions typically involve the benzodioxole ring itself and any phenyl-substituted groups on the molecule. mdpi.com

For example, in the context of antidiabetic research, benzodioxole derivatives have been investigated as inhibitors of human pancreatic α-amylase. mdpi.com Molecular docking studies with the crystal structure of this enzyme (PDB ID: 4W93) suggest that the most potent compounds fit within the enzyme's binding site, establishing multiple non-covalent interactions with the surrounding amino acid residues. mdpi.com

In the field of plant science, a benzodioxole derivative, designated K-10, has been identified as a potent auxin receptor agonist. nih.gov Molecular docking analysis revealed that K-10 has a strong affinity for the auxin receptor TIR1, with a lower binding energy (−8.62 kJ mol⁻¹) compared to the natural auxin, indole-3-acetic acid (NAA) (−7.67 kJ mol⁻¹), indicating a more stable interaction. nih.gov The analysis showed that K-10 was effectively enveloped by the active pocket of the TIR1 receptor. nih.gov

Furthermore, studies on benzodioxole derivatives as cyclooxygenase (COX) inhibitors have highlighted specific residues that determine selective binding. nih.gov The primary difference between the COX-1 and COX-2 active sites is the substitution of isoleucine (Ilu523) in COX-1 with a smaller valine (Val523) in COX-2. nih.gov This substitution creates a larger binding pocket in COX-2, which can be exploited for the design of selective inhibitors. nih.gov

The cytochrome P450 (CYP450) family of enzymes is another well-established target for benzodioxole compounds, such as piperonyl butoxide (PBO). PBO functions as a pesticide synergist by inhibiting CYP450 enzymes in insects. wikipedia.org This inhibition prevents the oxidative breakdown of pesticides, thereby increasing their efficacy. wikipedia.org The mechanism involves the benzodioxole moiety forming a complex with the heme iron of the cytochrome, effectively inactivating the enzyme. wikipedia.org

Table 1: Examples of Benzodioxole Derivative-Target Interactions

| Derivative Class | Target Protein | Key Interactions / Binding Site Features |

| Antidiabetic Agents | Human Pancreatic α-Amylase (PDB ID: 4W93) | Hydrogen bonding, pi-pi stacking, hydrophobic interactions within the enzyme's binding site. mdpi.com |

| Auxin Agonists | Auxin Receptor TIR1 | Strong affinity for the active pocket, with a binding energy of -8.62 kJ mol⁻¹. nih.gov |

| COX Inhibitors | Cyclooxygenase (COX) | Interaction within the active site; selectivity influenced by the Ilu523 (COX-1) vs. Val523 (COX-2) residue. nih.gov |

| Pesticide Synergists | Cytochrome P450 (CYP450) | The benzodioxole group binds to the heme iron, inhibiting the enzyme's function. wikipedia.orgwikipedia.org |

Functional Assays for Target Validation (in vitro)

In vitro functional assays are essential for confirming the biological activity of a compound and validating its predicted target. news-medical.net These assays measure a specific biological response to the compound in a controlled, non-living system, such as an isolated enzyme or cultured cells. youtube.com The results, often reported as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, provide quantitative measures of a compound's potency. youtube.com

Biochemical Assays

Biochemical assays are performed on isolated and purified biological molecules, such as enzymes. youtube.com Enzyme inhibition assays are a classic example, used to determine how effectively a compound blocks an enzyme's activity. youtube.com For benzodioxole derivatives, these assays have been crucial in identifying their potential as enzyme inhibitors.

For instance, benzodioxole derivatives have been screened for their inhibitory activity against α-amylase. mdpi.com In these assays, the enzyme is incubated with its substrate and the test compound, and the reduction in enzymatic activity is measured. Two standout compounds demonstrated significant inhibitory potential with IC₅₀ values of 2.57 and 4.28 µg/mL, respectively. mdpi.com

Similarly, the inhibitory effect of novel benzodioxole derivatives on COX enzymes has been evaluated. nih.gov Using ketoprofen (B1673614) as a positive control, researchers determined the IC₅₀ values for their synthesized compounds against both COX-1 and COX-2. One particularly potent derivative, compound 4f , exhibited an IC₅₀ value of 0.725 µM against the COX-1 enzyme. nih.gov

Cellular Assays

Cellular assays utilize living cells to assess a compound's biological effects, which can range from cell viability and proliferation to changes in gene expression. youtube.com These assays are suitable for both target-based and phenotypic drug discovery. youtube.com

Cytotoxicity assays, such as the MTS assay, are used to measure a compound's ability to inhibit cell growth or kill cells. nih.gov Benzodioxole derivatives have been evaluated for their cytotoxic effects on HeLa cervical carcinoma cells. nih.gov The results showed that the compounds inhibited cell growth at relatively high concentrations, with CC₅₀ (half-maximal cytotoxic concentration) values ranging from 0.219 to 1.79 mM. nih.gov The most cytotoxic compound in this particular study was 3e , with a CC₅₀ value of 219 µM. nih.gov

Table 2: In Vitro Functional Assay Data for Benzodioxole Derivatives

| Compound/Derivative | Assay Type | Target | Result (IC₅₀/CC₅₀) |

| Benzodioxole Derivative (St. 2) | Enzyme Inhibition | α-Amylase | 2.57 µg/mL mdpi.com |

| Benzodioxole Derivative (St. 3) | Enzyme Inhibition | α-Amylase | 4.28 µg/mL mdpi.com |

| Benzodioxole Acetate (3b-3f) | Enzyme Inhibition | COX-1 | 1.12–27.06 µM nih.gov |

| Benzodioxole Acetic Acid (4f) | Enzyme Inhibition | COX-1 | 0.725 µM nih.gov |

| Benzodioxole Derivative (3e) | Cytotoxicity (MTS) | HeLa Cells | 219 µM nih.gov |

Advanced Applications and Medicinal Chemistry Contributions of the Benzodioxole Scaffold

Development of Novel Therapeutic Agents based on Benzodioxole Architectures

The benzodioxole scaffold is a cornerstone in the development of new drugs due to its favorable pharmacological profile, which includes good bioavailability and generally low cytotoxicity. mdpi.com Its structure is integral to many natural products known for their therapeutic effects, such as the anticancer agent podophyllotoxin. mdpi.com This has spurred extensive research into creating novel therapeutic agents by modifying the benzodioxole core. ontosight.aichemicalbook.com

Design and Synthesis of Potent and Selective Ligands

Medicinal chemists frequently employ the benzodioxole scaffold to design and synthesize potent and selective ligands for various biological targets. The rigid, bicyclic nature of the scaffold provides a defined orientation for appended functional groups, which can lead to specific interactions with enzymes and receptors. tandfonline.com

A key strategy involves the synthesis of a series of derivatives where different substituents are systematically added to the benzodioxole core to explore structure-activity relationships (SAR). For example, a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized as potential auxin receptor agonists. nih.govresearchgate.net This process often starts with a lead compound, which is then chemically modified to optimize its biological activity. nih.gov Common synthetic routes include multi-step reactions involving commercially available benzodioxole precursors. For instance, new heterocyclic derivatives of 1,3-benzodioxole (B145889) have been prepared in good yields using (6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methanol as a starting material, which undergoes reactions like Appel conditions, nucleophilic substitution, and subsequent Suzuki-Miyaura coupling to generate a library of diverse compounds. worldresearchersassociations.comresearchgate.net

Another example is the modification of the natural product Noscapine (B1679977), which contains a 1,3-benzodioxole motif. wikipedia.orgnih.gov Researchers have synthesized analogues by expanding the dioxolane ring and introducing deuterium (B1214612) or fluorine atoms to create more potent cytotoxic agents against cancer cells. nih.govmonash.edu These modifications aim to enhance binding to specific targets, such as tubulin in the case of noscapine analogues, thereby improving therapeutic efficacy. wikipedia.orgnih.gov

Exploration of Benzodioxoles as Lead Compounds for Drug Discovery

The benzodioxole ring system is a common feature in lead compounds for drug discovery, valued for its presence in various bioactive molecules and its versatile chemical nature. ontosight.aichemicalbook.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

Researchers have identified benzodioxole derivatives as promising leads for a variety of diseases. For instance, benzodioxole-based thiosemicarbazone derivatives have been synthesized and evaluated as potential antitumor agents. mdpi.com One such compound, 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide, was identified as a promising anticancer agent against lung adenocarcinoma and glioma cell lines. mdpi.com Similarly, derivatives of piperine (B192125), a natural product containing the benzodioxole structure, have been synthesized to enhance its antitumor effects. nih.gov One derivative, HJ1, showed a 4-fold and 10-fold increase in inhibitory effects on HeLa and MDA-MB-231 cancer cell lines, respectively, compared to piperine. nih.gov

The following table summarizes the cytotoxic activity of selected benzodioxole derivatives against various cancer cell lines, highlighting their potential as lead compounds.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Compound 5 * | A549 (Lung) | 10.67 ± 1.53 µM | mdpi.com |

| C6 (Glioma) | > IC₅₀ on A549 | mdpi.com | |

| HJ1 | HeLa (Cervical) | 4x more potent than piperine | nih.gov |

| MDA-MB-231 (Breast) | 10x more potent than piperine | nih.gov | |

| Deuterated Noscapine (14e) | MCF-7 (Breast) | 1.50 µM | nih.gov |

| Dioxino-analogue (20) | MCF-7 (Breast) | 0.73 µM | nih.gov |

| Melanoma, Lung, Brain, Kidney | <2 µM | nih.gov | |

| **4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide |

These findings underscore the importance of the benzodioxole scaffold in generating diverse chemical libraries for screening and identifying new lead compounds for drug development. researchgate.netnih.gov

Benzodioxoles as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in a biological system. nih.govnih.gov The benzodioxole scaffold has been incorporated into such probes to investigate various biological processes.

Use in Target Identification and Validation Studies

Target identification is a crucial first step in drug discovery, involving the identification of a molecular target that a new drug can be designed to act upon. nih.gov Chemical probes with a benzodioxole core can be used to "fish out" and identify their protein binding partners from complex cellular mixtures, a process often referred to as chemical proteomics. drughunter.com

Probe-based methods often involve modifying the benzodioxole ligand with a tag (like biotin (B1667282) or an alkyne group) that allows for its recovery after it has bound to its target protein inside a cell lysate. drughunter.com This approach provides direct evidence of a ligand-target interaction. drughunter.com For example, an alkynylated benzodioxol probe was used to identify mitochondria as the site-of-action for a series of ferroptosis inhibitors.

While specific examples detailing 5-Bromo-6-methyl-1,3-benzodioxole as a probe are not prevalent, the broader class of benzodioxole derivatives is used in this manner. The development of well-characterized probes, including an inactive control compound that is structurally similar but does not bind the target, is essential for validating the findings from such studies. nih.gov

Application in Biochemical Assays and Mechanistic Elucidation

Benzodioxole-based compounds are frequently used in biochemical assays to understand the mechanism of action of potential drugs. These assays can measure enzyme inhibition, receptor binding, or changes in cellular processes.

For example, a series of benzodioxole derivatives were evaluated in a cyclooxygenase (COX) inhibitor screening assay to measure their ability to prevent the conversion of arachidonic acid to PGH2. nih.gov This helped to identify which compounds were selective inhibitors of COX-2, an enzyme implicated in inflammation and cancer. nih.gov The results, shown in the table below, demonstrate the varying potency and selectivity of these compounds.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |

| 3b | 1.12 | 1.3 | 0.862 |

| 4d | 33.7 | 18.63 | 1.809 |

| 4f | 0.725 | 2.16 | 0.336 |

| Ketoprofen (B1673614) | 1.02 | 5.2 | 0.196 |

In another study, a benzodioxole-based thiosemicarbazone (Compound 5) was found to induce apoptosis (programmed cell death) in cancer cells. mdpi.com Further mechanistic investigation showed that it disrupted the mitochondrial membrane potential and inhibited DNA synthesis, providing insight into how it kills cancer cells. mdpi.com Similarly, investigations into noscapine analogues revealed their mechanism involves the inhibition of tubulin polymerization, which stalls the cell cycle and leads to cell death. wikipedia.orgnih.gov These applications highlight how benzodioxole-containing molecules serve as critical tools for elucidating complex biological mechanisms.

Synthetic Strategies for Benzodioxole-Containing Natural Product Analogues

Natural products are a rich source of inspiration for new drugs, but their complex structures and limited availability can be a challenge. rsc.orgnih.gov Organic chemists have developed various strategies to synthesize analogues of these natural products, aiming to create molecules with improved potency, selectivity, or pharmacokinetic properties. rsc.orgresearchgate.net

One common strategy is Diverted Total Synthesis (DTS) , where the synthesis of a natural product is rerouted at a late stage to produce a variety of analogues. rsc.orgresearchgate.net This approach is efficient because it leverages a common synthetic pathway to create multiple related compounds. For instance, the synthesis of noscapine analogues with modified 1,3-benzodioxole rings was achieved by adapting the established synthesis of the parent natural product. nih.gov This allowed for the targeted introduction of modifications like ring expansion or the addition of fluorine atoms to explore their effect on antiproliferative activity. nih.gov

Another approach is the use of powerful, modern synthetic reactions to build the core scaffold efficiently. The Suzuki-Miyaura coupling reaction , a palladium-catalyzed cross-coupling reaction, has been used to synthesize a wide range of 1,3-benzodioxole derivatives. worldresearchersassociations.comresearchgate.net Starting with a bromo-substituted benzodioxole, such as (6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methanol, chemists can introduce a vast array of different chemical groups to create a library of novel analogues for biological screening. worldresearchersassociations.comresearchgate.net

The synthesis of piperine derivatives to enhance antitumor activity is another example. nih.gov By leveraging the known structure of piperine, researchers can design and synthesize analogues with specific structural modifications aimed at improving efficacy. nih.gov These synthetic strategies are essential for translating the promise of complex natural products into viable therapeutic candidates. rsc.org

Emerging Trends and Future Research Trajectories in 5 Bromo 6 Methyl 1,3 Benzodioxole Chemistry

Sustainable and Green Chemistry Approaches in Benzodioxole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of benzodioxole synthesis, a notable advancement is the use of microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and the elimination of toxic organic solvents. tandfonline.comresearchgate.net

One such green approach involves the reaction of catechols with benzoic acid derivatives in the presence of polyphosphoric acid, which acts as both a catalyst and a solvent. tandfonline.comresearchgate.net This method not only simplifies the reaction setup but also adheres to several key principles of green chemistry by avoiding the use of volatile and hazardous solvents. The efficiency of this microwave-assisted synthesis is highlighted by the short reaction times and high yields achieved for various 2-phenyl-substituted benzodioxoles.

| Substituent on Benzoic Acid | Reaction Time (seconds) | Yield (%) |

|---|---|---|

| H | 30 | 80.2 |

| 4-Chloro | 45 | 75.5 |

| 4-Nitro | 60 | 70.1 |

| 4-Methoxy | 40 | 78.9 |

These sustainable approaches are not only environmentally responsible but also economically advantageous, offering a pathway to more efficient and cost-effective production of benzodioxole derivatives for research and development.

Integration of Artificial Intelligence and Machine Learning in Benzodioxole Design

One key application of these technologies is "scaffold hopping," where AI is used to design novel molecular architectures that retain the key pharmacophoric features of a known active molecule but possess a different core structure. ethz.ch This can lead to the discovery of new intellectual property and compounds with improved pharmacological profiles. The integration of AI and ML into the design of 5-Bromo-6-methyl-1,3-benzodioxole derivatives holds the promise of rapidly identifying next-generation therapeutic candidates.

Exploration of New Chemical Reactivity and Catalysis for Benzodioxole Derivatives

The functionalization of the benzodioxole core is crucial for fine-tuning its biological activity. Modern organic chemistry is continually providing new tools and methods to achieve this with greater precision and efficiency. A significant area of advancement is the use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of substituents onto the benzodioxole ring system, enabling the synthesis of diverse libraries of compounds for biological screening. worldresearchersassociations.com For instance, the coupling of a bromo-substituted benzodioxole with various boronic acids can be used to introduce new aryl or heteroaryl groups.

| Boronic Acid Coupling Partner | Catalyst | Yield (%) |

|---|---|---|

| Phenylboronic acid | PdCl2(PPh3)2 | 85 |

| 4-Methylphenylboronic acid | PdCl2(PPh3)2 | 82 |

| 3-Thienylboronic acid | PdCl2(PPh3)2 | 78 |

| 2-Naphthylboronic acid | PdCl2(PPh3)2 | 89 |

In addition to metal-catalyzed reactions, the development of organocatalysis offers a greener and often more selective alternative for the functionalization of benzodioxole derivatives. rsc.org Organocatalysts, which are small organic molecules, can promote a wide range of chemical transformations under mild conditions, avoiding the use of potentially toxic and expensive heavy metals. The exploration of both new metal-catalyzed and organocatalytic reactions will continue to expand the synthetic toolbox available for the derivatization of the this compound scaffold.

Translational Research Opportunities and Pre-clinical Development Leads

The ultimate goal of medicinal chemistry research is to translate laboratory discoveries into tangible clinical benefits. Benzodioxole derivatives have shown promise in a variety of therapeutic areas, providing a strong foundation for translational research and pre-clinical development.

Recent studies have highlighted the potential of benzodioxole-containing compounds as anticancer, antidiabetic, and anti-inflammatory agents. For example, certain benzodioxole carboxamide derivatives have been shown to exhibit potent anticancer activity against various cancer cell lines. nih.govnajah.edu In other pre-clinical investigations, novel benzodioxole derivatives have demonstrated significant inhibitory activity against enzymes such as cyclooxygenase (COX), which is a key target in the development of anti-inflammatory drugs. nih.gov

The antidiabetic potential of this class of compounds is also an active area of research. Some benzodioxole derivatives have been found to be potent inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism, suggesting their potential utility in the management of diabetes. nih.gov These promising pre-clinical findings underscore the significant translational potential of this compound derivatives and provide a strong impetus for their continued development towards clinical applications.

Q & A

Q. What synthetic methodologies are effective for preparing 5-Bromo-6-methyl-1,3-benzodioxole?

- Methodological Answer : Two primary approaches are documented for benzodioxole derivatives:

- Lithiation-Electrophilic Substitution : Lithiation of 5-t-butyl-2,2-dimethyl-1,3-benzodioxole followed by bromination can yield brominated derivatives. Reaction conditions (e.g., -78°C, dry THF, and n-BuLi) are critical for regioselectivity .

- Flow Chemistry : Continuous-flow systems using stainless steel reactors (75°C, 15 bar pressure) enable efficient alkylation of benzodioxole precursors. For example, 5-allyloxy-1,3-benzodioxole was synthesized with 76% yield via optimized flow rates (32–29 µL/min) and solvent ratios (MeOH/H₂O) .

Table 1 : Comparison of Synthetic Routes

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Lithiation | ~87% | n-BuLi, -78°C, THF | |

| Continuous-flow alkylation | 76% | 75°C, 15 bar, MeOH/H₂O solvent |

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm substituent positions. For example, allyloxy derivatives show distinct doublets (δ 6.70–6.34 ppm for aromatic protons) and allylic coupling patterns .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., HRMS-ASAP+ for C₁₀H₁₀O₃: m/z 178.0630) ensures molecular formula confirmation .

- Chromatographic Techniques : Flash chromatography (e.g., 10% AcOEt-petroleum ether) resolves byproducts, while GC-MS identifies volatile impurities in derivatives .

Q. What safety protocols are recommended for handling halogenated benzodioxoles?

- Methodological Answer :

- PPE and Ventilation : Use fume hoods and nitrile gloves due to potential respiratory and dermal toxicity .

- First Aid : Immediate rinsing with water for eye/skin contact and medical consultation for inhalation exposure. Safety data sheets (SDS) must accompany lab use .

Advanced Research Questions

Q. How do structural modifications of benzodioxole derivatives influence cytochrome P450 enzyme induction?

- Methodological Answer : Substituents like methyl or bromine alter induction specificity. For example:

- CYP1A2 Selectivity : 2,2-Dimethyl-5-t-butyl-1,3-benzodioxole induces CYP1A2 mRNA without activating AhR pathways, unlike TCDD-mediated CYP1A1 induction. This suggests non-canonical regulatory mechanisms .

- Bromine Effects : Electron-withdrawing groups (e.g., Br) may reduce metabolic stability but enhance binding to hydrophobic enzyme pockets. Comparative studies using RT-PCR and Western blotting are recommended .

Q. What strategies resolve contradictions in spectroscopic data for benzodioxole derivatives?

- Methodological Answer :

- Variable Temperature NMR : Resolves dynamic rotational isomerism in allyloxy or bulky substituents by freezing conformers at low temperatures .

- X-ray Crystallography : Provides definitive structural assignments, as seen in chalcone derivatives (e.g., (E)-N-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide) .

- Computational Modeling : DFT calculations predict NMR chemical shifts and optimize geometry, reducing ambiguity in peak assignments .

Q. How are nonlinear optical (NLO) properties of benzodioxole-based chalcones evaluated?

- Methodological Answer :

- Hyper-Rayleigh Scattering (HRS) : Measures second-harmonic generation (SHG) efficiency. For example, quinoline-benzodioxole chalcones show enhanced NLO activity due to π-conjugation and charge transfer .

- Thermal Analysis : TGA/DSC assesses thermal stability (e.g., decomposition above 250°C), ensuring material suitability for optoelectronic applications .

Table 2 : Key NLO Parameters for Chalcone Derivatives

| Compound | SHG Efficiency | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Quinoline-benzodioxole | 2.5× urea | >250 |

Q. What mechanistic insights guide the copolymerization of vinyl-benzodioxole derivatives?

- Methodological Answer :

- Activity Ratios (r₁, r₂) : Determined via Fineman-Ross plots for 5-vinyl-1,3-benzodioxole (M₁) and styrene (M₂). For example, r₁ = 0.45 and r₂ = 1.20 indicate styrene-rich copolymer formation .

- Radical vs. Ionic Polymerization : Anionic initiators (e.g., NaNH₂) favor vinyl-benzodioxole homopolymers, while radical initiators (AIBN) yield cross-linked networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.